molecular formula C26H28ClN5 B11310033 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11310033
M. Wt: 446.0 g/mol
InChI Key: GHWBVEVOKPHBHP-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[1,5-a]pyrimidine core substituted at position 7 with a 4-(2-chlorobenzyl)piperazine group, at position 2 with a 4-methylphenyl group, and at positions 3 and 5 with methyl groups. Its synthesis likely involves nucleophilic substitution reactions, as seen in analogous pyrazolo[1,5-a]pyrimidine derivatives .

Properties

Molecular Formula

C26H28ClN5

Molecular Weight

446.0 g/mol

IUPAC Name

7-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C26H28ClN5/c1-18-8-10-21(11-9-18)25-20(3)26-28-19(2)16-24(32(26)29-25)31-14-12-30(13-15-31)17-22-6-4-5-7-23(22)27/h4-11,16H,12-15,17H2,1-3H3

InChI Key

GHWBVEVOKPHBHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CC(=NC3=C2C)C)N4CCN(CC4)CC5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 7 of the pyrazolo[1,5-a]pyrimidine core exhibits high reactivity toward nucleophilic substitution. For example:

  • Morpholine substitution : Reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine with morpholine in the presence of potassium carbonate yields 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine (94% yield) .

  • Piperazine functionalization : The piperazine ring at position 7 can undergo alkylation or acylation reactions. The 2-chlorobenzyl substituent on piperazine may further participate in cross-coupling reactions (e.g., Suzuki-Miyaura).

Key Data:

Reaction TypeReagents/ConditionsYieldReference
Chlorine substitutionMorpholine, K₂CO₃, RT94%
Piperazine alkylationAlkyl halides, baseN/A

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core supports electrophilic substitution at electron-rich positions. For example:

  • Nitration/Sulfonation : Directed by the methyl and phenyl substituents, though specific examples for this compound require further experimental validation .

  • Halogenation : The 5-position may undergo bromination or iodination under mild conditions, analogous to related pyrazolo[1,5-a]pyrimidines .

Cycloaddition and Pericyclic Reactions

The compound’s conjugated system enables participation in cycloadditions:

  • [4 + 2] Cycloaddition : Acyclic precursors like N-propargylic sulfonylhydrazones undergo Cu(I)-catalyzed click reactions followed by intramolecular Diels-Alder cyclization to form fused pyrazolo-pyrimidine derivatives .

Functionalization via β-Enaminone Chemistry

The pyrazolo[1,5-a]pyrimidine core reacts with β-enaminones to generate derivatives:

  • Ring-opening/functionalization : Reacting with β-enaminones (e.g., compound 25 ) induces uracil-like ring-opening, followed by condensation to form 2-aryl-5-hydroxypyrazolo[1,5-a]pyrimidines (e.g., 26 ) .

Oxidation and Reduction Reactions

  • Methyl group oxidation : The 3,5-dimethyl groups may oxidize to carboxylic acids under strong oxidizing agents (e.g., KMnO₄), though experimental data for this specific compound is pending.

  • Piperazine reduction : The tertiary amine in the piperazine ring could undergo reduction to secondary amines under catalytic hydrogenation.

Biological Interaction-Driven Reactivity

In medicinal chemistry contexts, the compound interacts with biological targets via:

  • Hydrogen bonding : Pyrazolo-pyrimidine N-atoms with kinase ATP-binding pockets.

  • Van der Waals interactions : 4-Methylphenyl and 2-chlorobenzyl groups enhance hydrophobic binding.

Scientific Research Applications

Key Properties

  • Molecular Formula : C19H23ClN4
  • Molecular Weight : 344.86 g/mol
  • Structural Characteristics : The compound features a piperazine ring and a chlorobenzyl substituent, contributing to its bioactivity.

Antitumor Activity

Recent studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant antitumor activity. The mechanism is primarily attributed to their ability to inhibit specific kinases involved in cancer cell proliferation.

Case Studies

  • Study on Anticancer Efficacy : A recent study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The study highlighted the importance of structural modifications in enhancing anticancer activity .
CompoundCell Line TestedIC50 (µM)Reference
7-[4-(2-Chlorobenzyl)piperazin]MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0

Enzymatic Inhibition

In addition to its antitumor properties, 7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has shown potential as an enzyme inhibitor.

Target Enzymes

  • Protein Kinases : The compound exhibits inhibitory effects on several protein kinases that are crucial for cell signaling and proliferation.
  • Phosphodiesterases : It has been noted for its role in inhibiting phosphodiesterases, which are involved in the degradation of cyclic nucleotides that regulate various cellular functions.

Research Findings

A study focusing on the enzymatic inhibition properties of pyrazolo[1,5-a]pyrimidines found that specific derivatives could effectively inhibit phosphodiesterase activity, leading to increased intracellular cyclic AMP levels and enhanced cellular responses .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives with Piperazine Substitutions

  • 7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine ():

    • Differs in the piperazine substituent (4,6-dimethylpyrimidin-2-yl vs. 2-chlorobenzyl).
    • The dimethylpyrimidinyl group may enhance π-π stacking interactions, while the chlorobenzyl group in the target compound could improve lipophilicity and receptor affinity .
  • 2-[4-(2-Methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol (): Contains an ethanol group on the piperazine ring, increasing hydrophilicity compared to the chlorobenzyl group.

Pyrazolo[1,5-a]pyrimidines with Trifluoromethyl Groups

Compounds 6g–6l () feature a trifluoromethyl group at position 7 and diverse substituents (e.g., pyridinyl, dibenzothiophenyl). Key differences include:

  • Synthetic Yields : Ranged from 50% (6h) to 92% (6j), highlighting substituent-dependent efficiency. The target compound’s synthetic route may require optimization for similar yields.
  • Substituent Effects : Trifluoromethyl groups enhance metabolic stability but reduce polarity compared to the target’s piperazine-chlorobenzyl group .

Pyrazolopyrimidinones and Chlorinated Derivatives

  • MK80 (5-(3,5-bis(trifluoromethyl)phenyl)-2-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one) (): A pyrazolopyrimidinone with a 7-keto group instead of a piperazine substituent. The 2-chlorophenyl group parallels the target’s 2-(4-methylphenyl) group but lacks the piperazine’s flexibility .
  • 7-Chloro-pyrazolo[1,5-a]pyrimidines ():
    • Serve as intermediates for nucleophilic substitutions. The target compound may derive from similar methods, substituting chloro with 4-(2-chlorobenzyl)piperazine .

Oxazolo[4,5-d]pyrimidines with Piperazine Sulfonyl Groups

Compounds 10–15 () replace the pyrazolo[1,5-a]pyrimidine core with oxazolo[4,5-d]pyrimidine. Key contrasts:

  • Melting Points : 192–291°C, influenced by sulfonyl groups (e.g., tosyl in 12 ). The target compound’s melting point is unreported but expected to differ due to structural variance.
  • Synthetic Yields : 71–77%, comparable to pyrazolo[1,5-a]pyrimidine derivatives .

Triazolo[1,5-a]pyrimidines

  • 7-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine ():
    • Features a triazolo core instead of pyrazolo, altering electron distribution. The 2,5-dimethylphenylpiperazine substituent contrasts with the target’s 2-chlorobenzyl group, impacting receptor selectivity .

Data Tables

Table 1. Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Core Structure Position 7 Substituent Position 2/3/5 Substituents Key Properties
Target Compound Pyrazolo[1,5-a]pyrimidine 4-(2-Chlorobenzyl)piperazine 2-(4-methylphenyl), 3,5-dimethyl Likely high lipophilicity
6j () Pyrazolo[1,5-a]pyrimidine Trifluoromethyl 3-(Dibenzo[b,d]thiophen-4-yl), 5-... High yield (92%), planar aromatic
MK80 () Pyrazolopyrimidinone 7-keto 2-(2-chlorophenyl), 5-(3,5-bis(CF3)) Electron-deficient aromatic system
Compound 12 () Oxazolo[4,5-d]pyrimidine 4-Tosylpiperazine 2-(4-methylphenyl), 5-phenyl High melting point (261–263°C)

Research Findings and Implications

  • Piperazine Substituents: The 2-chlorobenzyl group in the target compound may enhance blood-brain barrier penetration compared to hydrophilic (e.g., ethanol in ) or bulky (e.g., tosyl in ) groups.
  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidines generally exhibit higher synthetic versatility than triazolo or oxazolo analogs, as evidenced by diverse substituent compatibility .

Biological Activity

7-[4-(2-Chlorobenzyl)piperazin-1-yl]-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS No. 1203050-09-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C26H28ClN5, with a molecular weight of 446.0 g/mol. Its structure includes a pyrazolo[1,5-a]pyrimidine backbone, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC26H28ClN5
Molecular Weight446.0 g/mol
CAS Number1203050-09-2

Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit various mechanisms of action, particularly through the inhibition of specific kinases. For instance, these compounds have been identified as potent inhibitors of casein kinase 2 (CK2), which plays a crucial role in cell proliferation and survival. CK2 inhibitors have shown promise in cancer therapy due to their ability to induce tumor regression and inhibit angiogenesis .

Biological Activities

The biological activities associated with this compound include:

  • Antitumor Activity : Several studies have demonstrated the antitumor effects of pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines. The compound has shown selective cytotoxicity without significant effects on normal cells .
  • Central Nervous System Effects : Compounds in this class have been reported to affect serotonin receptors and exhibit psychopharmacological properties, making them potential candidates for treating neurological disorders .
  • Kinase Inhibition : The compound acts as a selective inhibitor for various kinases, including CK2 and others involved in cell signaling pathways critical for cancer progression .

Case Study 1: CK2 Inhibition

A study evaluated the selectivity and potency of several pyrazolo[1,5-a]pyrimidines as CK2 inhibitors. The compound exhibited an IC50 value of approximately 8 nM against CK2α, indicating strong inhibitory activity. In vivo studies showed that the compound could significantly reduce tumor size in xenograft models .

Case Study 2: Antitumor Efficacy

In vitro testing against the NCI-60 cancer cell line panel indicated that the compound displayed broad-spectrum antitumor activity. Notably, it showed low micromolar range efficacy in several resistant cancer types, highlighting its potential as a therapeutic agent .

Q & A

Basic: What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they applied to this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, including condensation of enaminones with hydrazine derivatives (). For example:

Core Formation : React 1-(2,4-dichlorophenyl)-3-dimethylamino-2-en-1-one with a substituted pyrazole in acetic acid to form the pyrazolo[1,5-a]pyrimidine scaffold .

Functionalization : Introduce substituents via Suzuki cross-coupling (for aryl groups) or SNAr reactions (for electrophilic substitutions). highlights the use of trifluoromethyl groups at position 7 via SNAr reactions .

Purification : Silica gel chromatography ( ) or recrystallization from ethanol/DMF mixtures () are standard for isolating high-purity crystals .

Advanced: How can synthetic yields be optimized for this compound, particularly in cross-coupling reactions?

Methodological Answer:
Optimization involves:

  • Catalyst Screening : Use Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos for Suzuki couplings ( ). For SNAr reactions, employ K₂CO₃ as a base in DMF at 80°C .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates and yields .
  • Temperature Control : Reactions at 80–100°C improve regioselectivity for trifluoromethyl substitution at position 7 ( ) .

Basic: What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 2.1–2.5 ppm). reports detailed assignments for pyrazolo[1,5-a]pyrimidine derivatives .
  • X-ray Crystallography : Resolve bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 54.9° between pyrimidine and benzene rings) to confirm stereochemistry ( ) .
  • Mass Spectrometry : Compare observed m/z values with calculated molecular weights (e.g., [M+H]+ for C₂₃H₂₄ClN₅O₂: 458.1) ( ) .

Advanced: How can discrepancies between calculated and observed NMR data be resolved?

Methodological Answer:

  • Dynamic Effects : Rotameric equilibria (e.g., methylsulfanyl groups) may split signals. Use variable-temperature NMR to observe coalescence () .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to identify misassignments ( ) .
  • Crystallographic Cross-Check : Validate tautomeric forms or substituent orientations via X-ray data () .

Basic: How is the molecular structure confirmed, and what parameters are critical?

Methodological Answer:

  • X-ray Crystallography : Key parameters include:
    • Bond Lengths : C–C (1.47–1.52 Å), C–N (1.33–1.37 Å) () .
    • Torsion Angles : Antiperiplanar conformations (e.g., C11–C12–S1–C13: -176.7°) for steric minimization () .
    • Intermolecular Interactions : Weak H-bonds (C8–H8⋯N4, 3.2 Å) and π-π stacking (centroid separation: 3.56 Å) stabilize the crystal lattice () .

Advanced: How do intermolecular interactions influence the compound’s solid-state properties and activity?

Methodological Answer:

  • Hydrogen Bonding : Stabilizes specific conformations, affecting solubility and bioavailability () .
  • π-π Stacking : Enhances planarity of the pyrazolo[1,5-a]pyrimidine core, critical for receptor binding (e.g., benzodiazepine receptors in ) .
  • Halogen Bonding : Chlorine atoms participate in N3⋯Cl2 interactions (3.196 Å), influencing packing density () .

Basic: What in vitro assays are used to evaluate biological activity, and how are they designed?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ values against targets like HMG-CoA reductase () using fluorogenic substrates .
  • Receptor Binding : Radioligand displacement assays (e.g., peripheral benzodiazepine receptors) with [³H]PK11195 () .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2) to assess IC₅₀ () .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve potency?

Methodological Answer:

  • Substituent Variation : Replace the 2-chlorobenzyl group with electron-withdrawing groups (e.g., CF₃) to enhance metabolic stability ( ) .
  • Scaffold Hopping : Introduce fused rings (e.g., thieno[2,3-b]pyridine) to modulate lipophilicity () .
  • Pharmacophore Modeling : Align analogs using software like Schrödinger to identify critical interaction points () .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via HPLC (≥95% purity) to exclude impurities ( ) .
  • Assay Standardization : Use identical cell lines (e.g., HEK293 for kinase assays) and controls () .
  • Computational Docking : Reconcile discrepancies by modeling binding modes (e.g., CRF1 antagonists in vs. kinase inhibitors in ) .

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